![molecular formula C12H11BrF3N3 B13728650 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, trifluoromethyl, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate formed undergoes cyclization with an appropriate reagent to form the quinazoline core.
Bromination: The final step involves the bromination of the quinazoline core using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and quinazoline rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Used in drug design and medicinal chemistry.
1,5-Naphthyridines: Exhibits a variety of biological activities and is used in medicinal chemistry.
Uniqueness
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline is unique due to the presence of the bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H11BrF3N3 |
|---|---|
Peso molecular |
334.13 g/mol |
Nombre IUPAC |
3-bromo-2-methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C12H11BrF3N3/c1-6-9(13)11-17-8-5-3-2-4-7(8)10(12(14,15)16)19(11)18-6/h2-5H2,1H3 |
Clave InChI |
PTPAGWAZNXCNQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C3CCCCC3=NC2=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


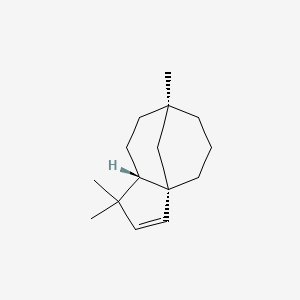

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
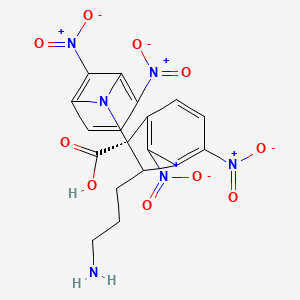
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)
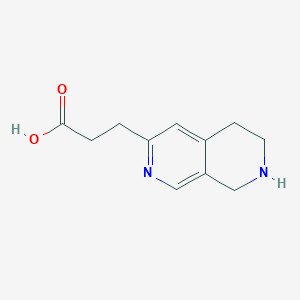
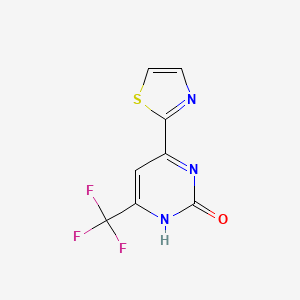
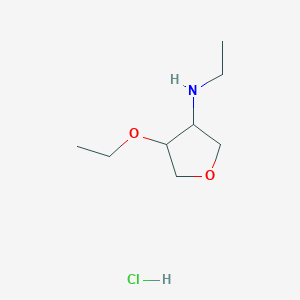
![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
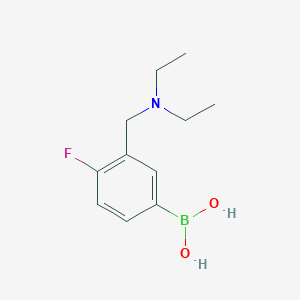
![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
